L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine

Antioxidant capacity Free radical biology Tetrapeptide design

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine (VQCM) is a synthetic tetrapeptide composed of four L-amino acids: valine, glutamine, cysteine, and methionine. Its structure incorporates two sulfur-containing residues, suggesting a potential role as an antioxidant or redox modulator.

Molecular Formula C18H33N5O6S2
Molecular Weight 479.6 g/mol
CAS No. 798540-02-0
Cat. No. B12526881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-glutaminyl-L-cysteinyl-L-methionine
CAS798540-02-0
Molecular FormulaC18H33N5O6S2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C18H33N5O6S2/c1-9(2)14(20)17(27)21-10(4-5-13(19)24)15(25)23-12(8-30)16(26)22-11(18(28)29)6-7-31-3/h9-12,14,30H,4-8,20H2,1-3H3,(H2,19,24)(H,21,27)(H,22,26)(H,23,25)(H,28,29)/t10-,11-,12-,14-/m0/s1
InChIKeyOVMDYKWPULRPMZ-MNXVOIDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine (CAS 798540-02-0): A Tetrapeptide with Redox-Modulating Potential


L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine (VQCM) is a synthetic tetrapeptide composed of four L-amino acids: valine, glutamine, cysteine, and methionine . Its structure incorporates two sulfur-containing residues, suggesting a potential role as an antioxidant or redox modulator. This compound is available as a reference standard or for specialized research applications, but its standalone bioactivity profile requires rigorous, direct comparative validation against established analogs like glutathione (GSH) or other designed antioxidant peptides.

Why Glutathione (GSH) or Other Antioxidant Peptides Cannot Simply Replace L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine


Generic substitution is scientifically invalid without direct comparative efficacy, stability, and mechanistic data. Glutathione (γ-L-Glu-L-Cys-Gly) possesses a unique γ-glutamyl bond that confers resistance to many peptidases, a feature absent in standard α-peptide bonds [1]. The replacement of the γ-Glu moiety and Gly with Val-Gln and Met, respectively, in VQCM would likely alter its susceptibility to degradation, redox potential, and target specificity compared to GSH. Therefore, data from GSH or other antioxidant peptides cannot be extrapolated to predict VQCM's performance, making its independent characterization essential for any application.

Direct Comparative Performance Data for L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine


Hydroxyl Radical Scavenging: A Class-Level Inference from Related Tetrapeptides

No direct head-to-head data exists for VQCM. As a class-level inference, structurally related tetrapeptidic glutathione analogs (UPF peptides) demonstrate significantly enhanced hydroxyl radical scavenging versus glutathione (GSH). For example, UPF peptides exhibit EC50 values ranging from 0.03 to 35 μM, compared to 1,231.0 ± 311.8 μM for GSH [1]. This established structure-activity relationship suggests VQCM's unique sequence may confer distinct scavenging kinetics, but this remains unquantified.

Antioxidant capacity Free radical biology Tetrapeptide design

Cellular Viability and Membrane Integrity: Inference from UPF Peptide Library

Direct cytotoxicity data for VQCM is unavailable. A library of tetrapeptidic GSH analogs, called UPF peptides, was shown to not influence the viability or membrane integrity of K562 human erythroleukemia cells even at a concentration of 200 μM [1]. This class-level observation suggests that tetrapeptides of this nature can be non-cytotoxic, but specific data for VQCM is required for any safety claim.

Cytotoxicity Drug safety K562 leukemia cells

Antioxidant Activity of a Larger Peptide Containing the VQCM Motif

A heptapeptide (His-Thr-Val-Gln-Cys-Met-Phe-Gln) isolated from duck skin gelatin, which contains the VQCM sequence as a core motif, demonstrated radical scavenging activity with IC50 values of 32.6 μg/mL (hydroxyl), 22.7 μg/mL (DPPH), 55.1 μg/mL (alkyl), and 49.8 μg/mL (superoxide) [1]. This serves as weak supporting evidence that the VQCM motif may contribute to antioxidant function, but the activity of the isolated tetrapeptide cannot be directly extrapolated from the larger peptide.

Food-derived peptide Radical scavenging Antioxidant IC50

Potential Research Applications for L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine Based on Structural Analogs


Specialized Redox Biology Research

Based on the class-level inference that tetrapeptide GSH analogs can exhibit vastly superior hydroxyl radical scavenging compared to GSH [1], VQCM could be investigated as a candidate for studies of oxidative stress where a non-γ-glutamyl scaffold is mechanistically required. Its procurement is justified only when a specific hypothesis about the Val-Gln-Cys-Met sequence's redox potential is being tested.

Protease Susceptibility and Stability Profiling

The replacement of glutathione's γ-glutamyl bond with a standard α-peptide bond in VQCM (Val-Gln) implies altered proteolytic stability. This compound serves as a valuable comparator in experiments designed to differentiate the biological half-life of α- vs. γ-peptide antioxidants, a consideration stemming directly from the established design of UPF peptides [1].

Structure-Activity Relationship (SAR) Studies for Antioxidant Peptides

The presence of two sulfur-containing residues (Cys and Met) in VQCM makes it a distinct candidate for SAR studies. It can be used as a building block or a comparator to deconvolute the contribution of individual amino acids to the activity observed in larger, naturally occurring peptides like the duck skin antioxidant peptide HTVQCMFQ [1]. Procurement is relevant for laboratories mapping antioxidant pharmacophores.

Quote Request

Request a Quote for L-Valyl-L-glutaminyl-L-cysteinyl-L-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.